

# 2,3,4,5-Tetrahydro-1H-benzo[c]azepine basic properties

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## Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine

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An In-Depth Technical Guide to the Core Properties of **2,3,4,5-Tetrahydro-1H-benzo[c]azepine**

## Introduction

The **2,3,4,5-tetrahydro-1H-benzo[c]azepine**, also referred to as 2,3,4,5-tetrahydro-1H-2-benzazepine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, fused-ring structure provides a three-dimensional framework that is amenable to functionalization, enabling the precise spatial orientation of substituents to interact with biological targets. While the parent molecule itself is primarily a foundational structure, its derivatives have demonstrated significant pharmacological activities across various therapeutic areas. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and pharmacological significance of the **2,3,4,5-tetrahydro-1H-benzo[c]azepine** core, intended for researchers and professionals in the field of drug discovery.

## Section 1: Physicochemical and Structural Properties

The fundamental identity of a chemical scaffold lies in its structure and associated physical properties. The **2,3,4,5-tetrahydro-1H-benzo[c]azepine** core consists of a benzene ring fused to a seven-membered azepane ring.

Nomenclature and Isomerism: It is crucial to distinguish the benzo[c]azepine isomer from its constitutional isomers, such as benzo[b]azepine and benzo[d]azepine, as the position of the nitrogen atom and the fusion pattern of the rings dictate the molecule's overall geometry and chemical reactivity. The IUPAC name "2,3,4,5-tetrahydro-1H-2-benzazepine" is frequently used and is synonymous with **2,3,4,5-tetrahydro-1H-benzo[c]azepine**.[\[1\]](#)

#### Data Presentation: Core Physicochemical Properties

The properties of the parent compound, often handled as its hydrochloride salt for improved stability and solubility, are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	C <sub>10</sub> H <sub>14</sub> ClN	<a href="#">[1]</a>
Molecular Weight	147.22 g/mol	183.68 g/mol	<a href="#">[1]</a>
IUPAC Name	2,3,4,5-tetrahydro-1H-2-benzazepine	2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride	<a href="#">[1]</a>
CAS Number	Not specified; parent compound CID 10464472	17724-36-6	<a href="#">[1]</a>
Appearance	Not specified	Solid	
XLogP3	~1.8 - 2.1	Not applicable	
Hydrogen Bond Donor	1	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor	1	1	<a href="#">[1]</a>

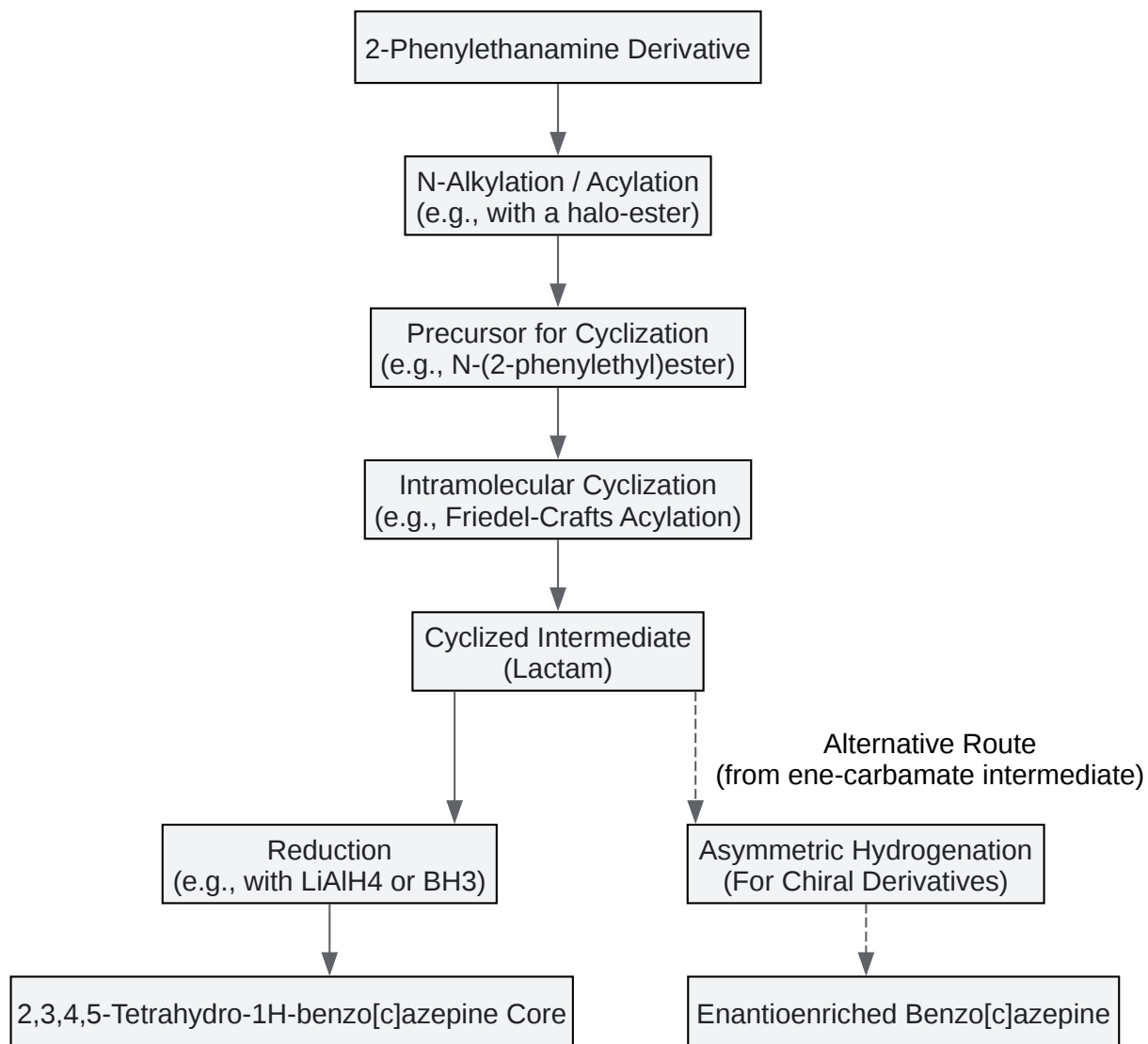
## Section 2: General Synthesis Strategies

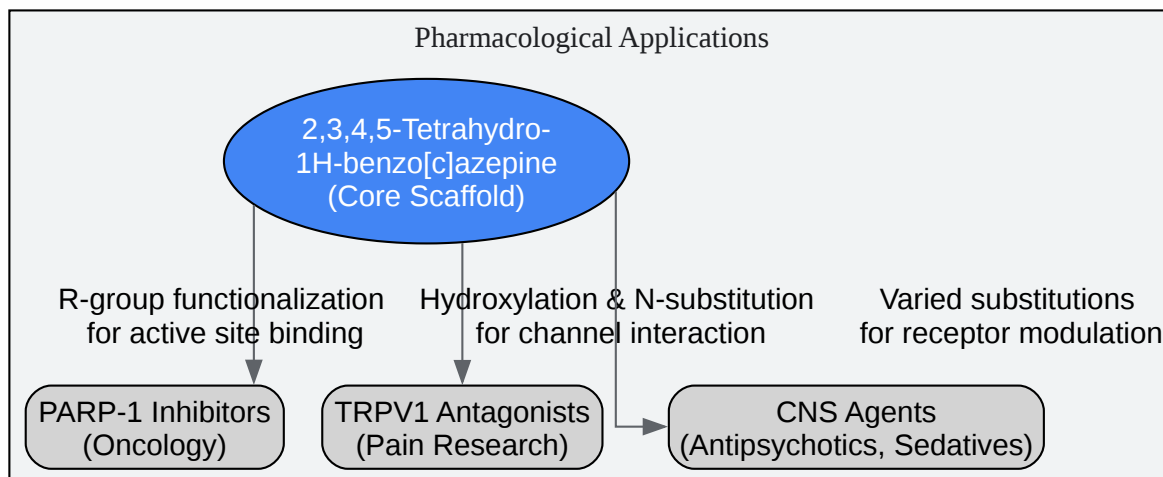
The synthesis of the tetrahydrobenzazepine core is a critical step in the development of its derivatives. While numerous specific methods exist for substituted analogs, a common and effective strategy involves intramolecular cyclization followed by reduction. Asymmetric synthesis, particularly through catalytic hydrogenation, has become a powerful tool for producing specific enantiomers, which is often crucial for pharmacological selectivity.<sup>[2]</sup>

A generalized approach often starts from a readily available phenethylamine derivative, which is elaborated and then cyclized to form the seven-membered ring.

Mandatory Visualization: Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the **2,3,4,5-tetrahydro-1H-benzo[c]azepine** scaffold, highlighting key transformations.





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## References

- 1. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C<sub>10</sub>H<sub>14</sub>CIN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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